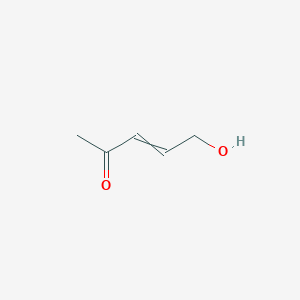![molecular formula C19H24O2Si B12562092 ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane CAS No. 143088-40-8](/img/structure/B12562092.png)
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane) is an organosilicon compound characterized by the presence of a benzyloxyphenyl group attached to a prop-1-en-1-yl group, which is further linked to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane) typically involves the reaction of 4-(benzyloxy)benzaldehyde with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction proceeds through a series of steps including the formation of an intermediate propargyl alcohol , which is then subjected to hydrosilylation to yield the final product. The reaction conditions often involve the use of palladium or platinum catalysts under an inert atmosphere to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of This compound) can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and flow rates. The use of high-throughput screening and process optimization techniques ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane): undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as or to form corresponding or .
Reduction: Reduction reactions using or can convert the compound into or .
Substitution: The trimethylsilyl group can be substituted with other functional groups using or reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of or other substituted products.
Applications De Recherche Scientifique
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane): has a wide range of applications in scientific research:
Chemistry: Used as a in the synthesis of complex organic molecules and .
Biology: Investigated for its potential and use in .
Medicine: Explored for its and as a in the synthesis of .
Industry: Utilized in the production of and .
Mécanisme D'action
The mechanism by which ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane) exerts its effects involves the interaction of the benzyloxyphenyl group with specific molecular targets . The compound can undergo hydrolysis to release active intermediates that interact with biological pathways . The trimethylsilyl group enhances the lipophilicity and stability of the compound, facilitating its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ({1-[4-(Methoxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane)
- ({1-[4-(Ethoxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane)
- ({1-[4-(Phenoxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane)
Uniqueness
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane): is unique due to the presence of the benzyloxy group , which imparts distinct chemical properties and reactivity . This compound exhibits enhanced stability and lipophilicity compared to its analogs, making it a valuable intermediate in organic synthesis and material science .
Propriétés
Numéro CAS |
143088-40-8 |
|---|---|
Formule moléculaire |
C19H24O2Si |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
trimethyl-[1-(4-phenylmethoxyphenyl)prop-1-enoxy]silane |
InChI |
InChI=1S/C19H24O2Si/c1-5-19(21-22(2,3)4)17-11-13-18(14-12-17)20-15-16-9-7-6-8-10-16/h5-14H,15H2,1-4H3 |
Clé InChI |
STHCBSVCWQJKMI-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)



![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)


![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)

![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)



